(6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
Description
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Properties
IUPAC Name |
[6-chloro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-28-15-3-2-4-16(12-15)30(26,27)20-17-11-14(22)5-6-19(17)23-13-18(20)21(25)24-7-9-29-10-8-24/h2-6,11-13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZKRNUOKRAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone, often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 393.87 g/mol
- IUPAC Name : this compound
The presence of the chloro group, methoxy group, and sulfonyl moiety contributes to its biological activity.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway.
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.2 | Apoptosis induction |
| Compound B | A549 | 8.5 | PI3K/Akt inhibition |
| Compound C | HeLa | 12.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of quinoline derivatives, including the target compound, demonstrated significant cytotoxic effects against MCF-7 cells with an IC50 value of 10 μM. The study highlighted the importance of structural modifications in enhancing anticancer efficacy. -
Case Study on Antimicrobial Efficacy :
An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of multidrug-resistant strains of E. coli, showcasing its potential as a lead compound for developing new antibiotics.
Research Findings
Recent findings suggest that the biological activity of this compound is influenced by various factors:
- Substituent Effects : The presence of electron-withdrawing groups enhances potency against certain cancer cell lines.
- Structure-Activity Relationship (SAR) : Modifications to the quinoline core can significantly alter biological activity, indicating a need for systematic SAR studies to optimize efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
